molecular formula C12H9NO2 B190991 Dictamnine CAS No. 484-29-7

Dictamnine

Cat. No. B190991
CAS RN: 484-29-7
M. Wt: 199.2 g/mol
InChI Key: WIONIXOBNMDJFJ-UHFFFAOYSA-N
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Scientific Research Applications

Summary of the Application

Dictamnine, a compound extracted from the traditional Chinese medicine Cortex Dictamni, has been studied for its effects on Uropathogenic Escherichia coli (UPEC), the most common pathogenic bacteria associated with urinary tract infection (UTI) . The research focused on the antibacterial properties of Dictamnine and its effects on the bacterial morphology, cell adhesion, and invasion of UPEC .

Methods of Application or Experimental Procedures

The study involved treating UPEC with Dictamnine and observing the effects on bacterial morphology, cell adhesion, and invasion . RT-qPCR analysis was used to measure the expression of type 1 fimbriae, P fimbriae, and curli fimbriae adhesion genes, as well as adhesion-related receptor genes of uroepithelial cells . Transmission electron microscopy was used to observe the structure of the fimbriae and the surface of the bacteria .

Results or Outcomes

Dictamnine exhibited no obvious antibacterial activity against UPEC, but significantly impeded the ability of UPEC to adhere to and invade uroepithelial cells . The treatment downregulated the expression of type 1 fimbriae, P fimbriae, and curli fimbriae adhesion genes, and also downregulated adhesion-related receptor genes of uroepithelial cells . Transmission electron microscopy showed that Dictamnine destroyed the structure of the fimbriae and the surface of the bacteria became smooth . These results suggest that Dictamnine may help to prevent UTI by simultaneously targeting UPEC fimbriae and urothelial adhesin receptors, and may have a potential use as a new anti-UPEC drug .

properties

IUPAC Name

4-methoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-14-11-8-4-2-3-5-10(8)13-12-9(11)6-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIONIXOBNMDJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041012
Record name Dictamnine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dictamnine

CAS RN

484-29-7
Record name Dictamnine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-29-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dictamnine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dictamnine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 484-29-7
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Record name DICTAMNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQZ3798D0A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,640
Citations
SUN Jian-Bo, QU Wei, G Fu-Qin, LI Lin-Zhen… - Chinese Journal of …, 2014 - Elsevier
… A new quinoline alkaloid, 5-methoxylrobustine (1), along with five known quinoline alkaloids were obtained, and their structures were identified as dictamnine (2), robustine (3), …
Number of citations: 10 www.sciencedirect.com
P Wang, J Sun, J Xu, Q Yan, E Gao, W Qu… - … of Chromatography B, 2013 - Elsevier
… dictamnine have been performed, there is still only limited information on the pharmacokinetics of dictamnine… Considering the growing beneficial role of dictamnine in human health, the …
Number of citations: 30 www.sciencedirect.com
SA Sultanov, SY Yunusov - Chemistry of Natural Compounds, 1969 - Springer
… Dictamnine and skimmianine have previously been found in D. angustifolius (D. albus Linn. … identified with known specimens: skimmianine, dictamnine, and dubamine [2]. Chloroform …
Number of citations: 8 link.springer.com
MF Grundon, NJ McCorkindale - Journal of the Chemical Society …, 1957 - pubs.rsc.org
THE furanoquinoline alkaloids are generally regarded as derivatives of furano (2’: 3’-2: 3) quinoline. Only in dictamnine (VI; R= H) has the presence of this system been established …
Number of citations: 54 pubs.rsc.org
P Zou, P Tu, Y Jiang - Analytical Methods, 2013 - pubs.rsc.org
… of H-5 of dictamnine was well separated from other signals in chloroform-d1. The quantity of dictamnine was calculated by means of the integral value of H-5 of dictamnine to that of the …
Number of citations: 22 pubs.rsc.org
IM Kikvidze, IA Bessonova, KS Mudzhiri… - Chemistry of Natural …, 1971 - Springer
… Thus, from the roots of Dictamnus caucasicus we have obtained dictamnine, ~-fagarine, skimmianine, 6,8-dimethoxyisodictamnine, 6-methoxyisodictamnine, robustine, and …
Number of citations: 14 link.springer.com
P Wang, Y Zhao, Y Zhu, J Sun, A Yerke, S Sang… - … of Pharmaceutical and …, 2016 - Elsevier
… Dictamnine, a furoquinoline alkaloid isolated from the root bark of … of dictamnine in mouse, rat, dog, monkey, and human liver microsomes were investigated and compared. Dictamnine …
Number of citations: 34 www.sciencedirect.com
JB Sun, W Qu, Y Xiong, JY Liang - Biochemical Systematics and Ecology, 2013 - Elsevier
A new quinoline alkaloid named sonminine (1) along with nine known quinoline alkaloids dictamnine (2), isodictamnine (3), skimmianine (4), robustine (5), γ-fagarine (6), isopteleine (7)…
Number of citations: 16 www.sciencedirect.com
P Gao, L Wang, L Zhao, Q Zhang, K Zeng, M Zhao… - Phytochemistry, 2020 - Elsevier
… Differently, the olefinic protons of furan in dictamnine are replaced by a set methine protons [… ', C-2, C-3, we consider that compound 1 is a dimeric dictamnine (C 12 H 9 NO 2 ) (Du et al., …
Number of citations: 41 www.sciencedirect.com
MJ Ashwood-Smith, GHN Towers, Z Abramowski… - Mutation Research …, 1982 - Elsevier
… dictamnine to be a monoadduct photosensitizing agent unable, in vitro, of forming light-induced DNA interstrand crosslinks. The structural relationship of dictamnine with 5-… of dictamnine …
Number of citations: 36 www.sciencedirect.com

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